2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-methyl-5-methylsulfonylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-8-3-5(6(7)9-4)12(2,10)11/h3H,1-2H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPLAACTIPZDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Anticancer Properties
Studies have indicated that 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine exhibits significant anticancer activity. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 0.09 |
| A549 (lung) | 0.03 |
| Colo-205 (colon) | 0.01 |
| A2780 (ovarian) | 0.12 |
These results suggest that the compound may be a promising candidate for further development in cancer therapy due to its potency against rapidly dividing cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown efficacy against several bacterial strains, including E. coli and S. aureus. Minimum inhibitory concentration (MIC) values were found to be below clinically relevant thresholds, indicating potential applications in treating bacterial infections.
Cancer Treatment Study
A study evaluated the anticancer activity of this compound on multiple myeloma cell lines, revealing a dose-dependent reduction in cell viability through apoptosis activation via caspase pathways.
Antimicrobial Efficacy Study
Another research initiative focused on the antimicrobial properties of this compound, demonstrating effective bactericidal activity against various pathogens at low concentrations.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
Key Observations :
Substitution at C5 (vs. C2) may reduce steric hindrance, as seen in analogues like 5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine, which show improved solubility in polar solvents .
Functional Group Modifications :
- Replacement of the methylsulfonyl group with a thioether (e.g., 2-Methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine ) shifts applications from pharmaceuticals to food chemistry, where such compounds act as kokumi taste enhancers .
- Chloro substituents (e.g., 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine ) introduce reactivity for nucleophilic substitution, making these compounds versatile intermediates in drug synthesis .
Table 2: Physicochemical Properties
Biological Activity
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C6H9N3O2S, with a molecular weight of 187.22 g/mol. The compound features a methylsulfonyl group at the 5-position and an amine group at the 4-position of the pyrimidine ring, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activities . These compounds have been shown to inhibit the growth of various bacterial strains and fungi. For instance, structural analogs with different substituents have demonstrated varying degrees of effectiveness against pathogens, suggesting that modifications to the methylsulfonyl group can enhance antimicrobial potency.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties . In vitro assays have indicated that certain derivatives can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structure-activity relationship (SAR) analysis highlights that specific substitutions on the pyrimidine ring can significantly influence cytotoxicity against different cancer types .
The biological activity of this compound is thought to involve interactions with key molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical signaling pathways, including those related to cell proliferation and apoptosis.
- Signal Transduction Modulation : It may influence pathways such as PI3K/Akt and MAPK signaling, which are crucial in cancer progression and immune response modulation .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated that compounds with a methylsulfonyl group exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing promising results for further development as antimicrobial agents.
Anticancer Activity Assessment
In a separate investigation focused on anticancer properties, compounds derived from this compound were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The study found that certain derivatives led to a reduction in cell viability with IC50 values ranging from 10 to 30 µM. This suggests potential for development into therapeutic agents targeting specific cancers .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Methylsulfonyl)pyrimidine | Methylsulfonyl group | Antimicrobial activity |
| 5-Bromo-2-(methylsulfonyl)pyrimidin | Bromine substitution | Enhanced reactivity |
| 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine | Chloro and methoxy groups | Potential anti-inflammatory properties |
| 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin | Chlorine substitution | Anticancer activity |
| 4-Methylthio-pyrimidin | Methylthio group | Antiviral properties |
This table illustrates how variations in substituents can lead to distinct biological activities and chemical reactivities among methylsulfonyl pyrimidines.
Q & A
Q. What are the established synthetic routes for 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves functionalization of pyrimidine precursors. For example, sulfonyl groups can be introduced via oxidation of methylthio intermediates (e.g., using m-CPBA or H₂O₂/AcOH). A related compound, (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, was synthesized by reacting 2-(methylthio)pyrimidine derivatives with hydrazine hydrochlorides, followed by chiral chromatography for enantiomer separation . Optimization strategies include:
Q. What analytical techniques are critical for characterizing the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks. For pyrimidine derivatives, SHELX programs (e.g., SHELXL97) are used for refinement, with Flack parameters to confirm chirality .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 2.5–3.0 ppm for methylsulfonyl groups) and 2D techniques (COSY, HSQC) validate substitution patterns .
- Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ peaks) .
Q. How do solubility and stability profiles of this compound influence experimental design?
Methodological Answer:
- Solubility : Pyrimidine derivatives often require polar aprotic solvents (DMSO, DMF) or aqueous-organic mixtures. Pre-saturation assays at varying pH (e.g., 4–9) are recommended .
- Stability : Monitor degradation via HPLC under stress conditions (heat, light). Methylsulfonyl groups enhance stability compared to thioethers but may hydrolyze under strong acids/bases .
Advanced Research Questions
Q. What reaction mechanisms govern the sulfonation of 2-Methyl-5-(methylthio)pyrimidin-4-amine to its sulfonyl derivative?
Methodological Answer: The oxidation of methylthio (-SMe) to methylsulfonyl (-SO₂Me) proceeds via a two-electron transfer mechanism. Key steps:
Electrophilic attack : Oxidizing agents (e.g., m-CPBA) generate a sulfoxide intermediate.
Further oxidation : Excess oxidant converts sulfoxide to sulfonyl.
Kinetic studies using stopped-flow UV-Vis spectroscopy can track intermediate formation. Competing pathways (e.g., over-oxidation) are minimized by controlled stoichiometry .
Q. How does polymorphism affect the crystallographic and pharmacological properties of this compound?
Methodological Answer: Polymorphs arise from variations in hydrogen-bonding (e.g., N–H⋯O vs. C–H⋯π interactions). For example, in N-(4-chlorophenyl)pyrimidine analogs, dihedral angles between aromatic rings differ by 1–6° between polymorphs, altering solubility . Screening methods:
Q. What computational approaches are used to predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases). Pyrimidine sulfonamides often interact with ATP-binding pockets via sulfonyl-O⋯Lys/Arg interactions .
- DFT calculations : Optimize geometry (B3LYP/6-31G*) and compute electrostatic potentials to predict reactivity .
Q. How can contradictory data on the biological activity of sulfonylated pyrimidines be resolved?
Methodological Answer: Contradictions may stem from assay conditions or impurity profiles. Strategies include:
- Dose-response validation : EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
- Structural analogs : Compare with 5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives, which show similar target affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
